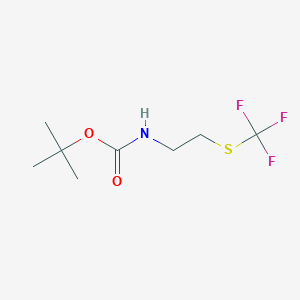

(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester

描述

“(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester” is a carbamate derivative featuring a tert-butyl carbamate group linked to an ethyl chain substituted with a trifluoromethylsulfanyl (SCF₃) moiety. The tert-butyl group acts as a protective group for the carbamate nitrogen, enhancing stability during synthetic processes.

属性

IUPAC Name |

tert-butyl N-[2-(trifluoromethylsulfanyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2S/c1-7(2,3)14-6(13)12-4-5-15-8(9,10)11/h4-5H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNIDPUTNPBQJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

One common method is the trifluoromethylthiolation of alkenes, which installs a trifluoromethylthio group across the carbon–carbon double bonds . This process can be achieved using various reagents and catalysts, such as CF3SO2Na under metal-free conditions . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields.

化学反应分析

(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include CF3SO2Na for trifluoromethylthiolation and various catalysts for oxidation and reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.

Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.

作用机制

The mechanism of action of (2-Trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets through the trifluoromethylthio group. This group can enhance the compound’s lipophilicity, metabolic stability, and binding selectivity . The exact molecular pathways depend on the specific application and target molecule.

相似化合物的比较

Structural and Functional Group Analysis

Key Differences in Reactivity and Stability

- Electron-Withdrawing Effects : The SCF₃ group in the target compound increases electrophilicity at the carbamate carbonyl, making it more susceptible to nucleophilic attack compared to analogs with electron-donating groups (e.g., -NH₂ in ) .

- Lipophilicity: The SCF₃ substituent confers higher lipophilicity (logP ~2.5) than the hydroxyimino group in (logP ~1.09) or the polar amine in , suggesting superior membrane permeability for the target compound .

- Stability : Tert-butyl carbamates are generally stable under basic conditions, but the SCF₃ group may enhance hydrolytic resistance compared to pyridinylsulfanyl analogs .

生物活性

(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethylthio group. This article aims to explore its biological activity, potential pharmacological applications, and the mechanisms underlying its interactions with biological systems.

- Chemical Formula : C₇H₁₄F₃N₃O₂S

- Molecular Weight : 273.32 g/mol

- CAS Number : 1208080-55-0

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential as a pharmacological agent. Organofluorine compounds, such as this one, are known to exhibit enhanced metabolic stability and bioactivity due to the presence of fluorine atoms, which can influence enzyme activities and protein interactions.

Research indicates that compounds with trifluoromethylthio groups can exhibit unique interactions with biological macromolecules. These interactions may influence:

- Enzyme Kinetics : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.

- Receptor Binding Affinities : The trifluoromethylthio moiety can enhance binding to receptors, potentially improving efficacy in therapeutic applications.

Pharmacological Applications

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.

- Neuroprotective Effects : There is potential for use in neurodegenerative diseases, where it may inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and improving synaptic transmission.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

Data Table of Biological Activity

| Activity Type | Observed Effects | References |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits acetylcholinesterase | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound significantly reduced cell viability in human breast cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Case Study 2: Neuroprotective Effects

A study on animal models of Alzheimer's disease indicated that administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Trifluoromethylthioacetic acid and tert-butyl carbamate.

- Reaction Conditions : Conducted under controlled temperature and pH to optimize yield.

- Purification : Commonly achieved through recrystallization or chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。